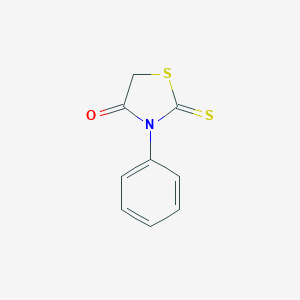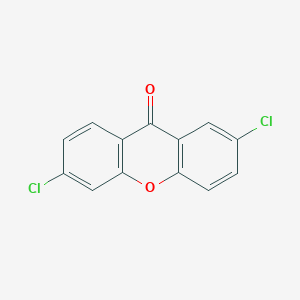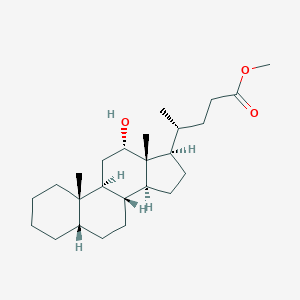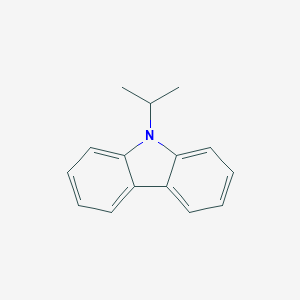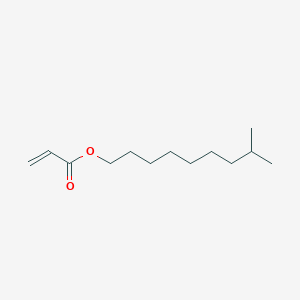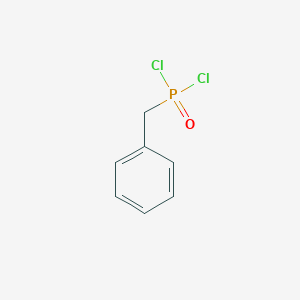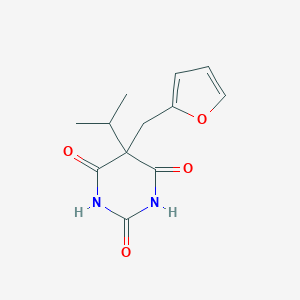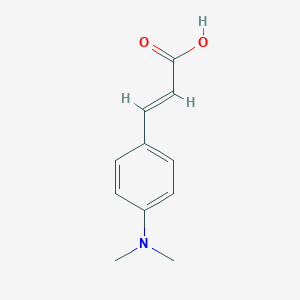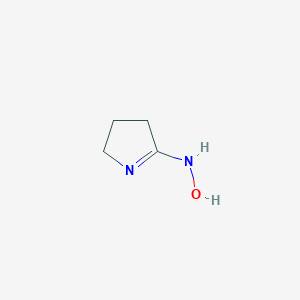
2-Pyrrolidone oxime
Overview
Description
2-Pyrrolidone, also known as 2-pyrrolidinone or butyrolactam, is an organic compound consisting of a 5-membered lactam . It is a colorless liquid that is miscible with water and most common organic solvents . 2-Pyrrolidone itself and various derivatives made from it have a variety of industrial uses .
Synthesis Analysis
The classical method for the synthesis of pyrrole oximes is based on the reaction of an aldehyde or ketone with hydroxylamine hydrochloride in pyridine–ethanol . By modifying these methods it is possible to obtain the pyrrole oxime .Molecular Structure Analysis
The molecular formula of 2-Pyrrolidone is C4H7NO . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
In the presence of phosphorus pentachloride or hydrochloric acid, the E- and Z-isomers of pyrrole ketoximes give acylaminopyrroles . A simple method was also developed for the synthesis of the isomeric derivatives of pyrroloazepines .Physical And Chemical Properties Analysis
2-Pyrrolidone is a five-membered cyclic amide of the lactam class. It has a high dipole moment (3.8 D) and a high boiling temperature . It is also inert and has high thermal and chemical stability, so it is widely used as a solvent and reaction medium .Scientific Research Applications
Neuropharmacological Applications : Pyrrolidone derivatives, including 2-pyrrolidone, have been explored for their potential neuroprotective effects, antiepileptic properties, and nootropic effects (enhancement of learning and memory). This is exemplified by drugs like piracetam and levetiracetam, which belong to this class (Shorvon, 2001).
Metabolic Engineering : 2-Pyrrolidone has been produced through metabolic engineering in Escherichia coli, emphasizing its value as a solvent, polymer precursor, and pharmaceutical intermediate (Zhang et al., 2015).
Pharmacological Research : Research on phenyl derivatives of pyrrolidone-2 has shown that they possess various pharmacological activities, including anticonvulsive and narcotic effects (Khaunina, 1978).
Drug Development and Solubilization : 2-Pyrrolidone and its derivatives have been used in the development of new antiepileptic drugs and as solubilizers for poorly soluble compounds in pharmaceutical formulations (Kenda et al., 2004); (Jain & Yalkowsky, 2007).
Toxicological Studies : Studies have been conducted on the toxicological effects of 2-pyrrolidone and its derivatives, including potential fetotoxic effects and occupational exposure risks (Solomon et al., 1996).
Biochemical Research : Investigations into the effects of 2-pyrrolidone on GABA concentration in rat tissues have provided insights into its biochemical interactions and potential therapeutic applications (Fasolato et al., 1988).
Catalysis and Chemical Synthesis : Research on the hydrogenation of succinimide to 2-pyrrolidone over solid catalysts highlights its significance in chemical synthesis (Tanielyan et al., 2014).
Safety And Hazards
Future Directions
Pyrrolones and pyrrolidinones are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents . They have diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc . Thus, these derivatives can be used for the future development of novel compounds active against different infections and diseases .
properties
IUPAC Name |
N-(3,4-dihydro-2H-pyrrol-5-yl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c7-6-4-2-1-3-5-4/h7H,1-3H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHAOTMEDNFAEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360909 | |
| Record name | 2-PYRROLIDONE OXIME | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrrolidone oxime | |
CAS RN |
1120-81-6 | |
| Record name | 3,4-Dihydro-N-hydroxy-2H-pyrrol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-PYRROLIDONE OXIME | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



